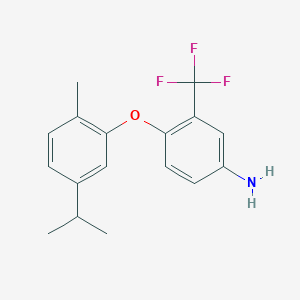
4-(5-异丙基-2-甲基苯氧基)-3-(三氟甲基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline is a structurally complex molecule that incorporates both trifluoromethyl and aniline functionalities. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and synthesis of related trifluoromethyl anilines and their derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of trifluoromethyl anilines often involves strategic functionalization using organometallic reagents. For instance, trifluoromethoxy-substituted anilines can undergo metalation, which is a key step for structural elaboration . This process involves a hydrogen/lithium permutation with site selectivity based on the N-protective group employed. Such methodologies could potentially be adapted for the synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline by choosing appropriate starting materials and protective groups.
Molecular Structure Analysis
The molecular structure of trifluoromethyl anilines is influenced by the presence of the trifluoromethyl group, which can affect the electronic properties of the molecule. For example, the introduction of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives can stabilize certain liquid crystalline phases due to their moderately polar nature . This suggests that the trifluoromethyl group in 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline would also impact its electronic properties and potentially its phase behavior.
Chemical Reactions Analysis
The reactivity of trifluoromethyl anilines can be quite diverse. In the context of halogen bonding, aniline derivatives can form complexes that lead to aggregation-induced emission, demonstrating the potential for intermolecular interactions involving the aniline moiety . This indicates that 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline could also participate in such interactions, potentially leading to novel properties or applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are significantly influenced by the trifluoromethyl group. For instance, polyimides synthesized with trifluoromethyl anilide moieties exhibit high glass-transition temperatures, good thermal stability, and low dielectric constants . These properties are indicative of the potential for 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline to contribute to materials with desirable thermal and electronic properties. Additionally, the synthesis of related compounds has been shown to have high yields and little environmental pollution, suggesting that the synthesis of the compound could also be optimized for efficiency and sustainability .
科学研究应用
1. 1. 异噁唑和吡唑的形成
- 三氟甲基取代的苯胺,类似于4-(5-异丙基-2-甲基苯氧基)-3-(三氟甲基)苯胺的结构,与肟和缩酮二阴离子反应会导致异噁唑和吡唑化合物的形成。这个过程在合成各种杂环化合物中很重要(Strekowski & Lin, 1997)。
2. 电子传输材料
- 从包括三氟甲基衍生物的苯胺合成的N-(硝基芴亚亚甲基)苯胺已显示出作为正电荷电子传输材料的潜力。这些化合物表现出良好的稳定性和与其他材料(如聚碳酸酯)的兼容性(Matsui et al., 1993)。
3. 代谢产物合成
- 某些药物的代谢会产生三氟甲基苯胺衍生物作为代谢产物。这些代谢产物对毒理学研究很重要,它们的合成和表征对于理解药物代谢和潜在不良影响至关重要(Kenny et al., 2004)。
4. 液晶性能
- 包括三氟甲基衍生物在内的4-取代苄亚甲基苯衍生物已被合成并研究其液晶性能。这些化合物以其稳定的薄层相和高定向序而闻名,表明在液晶显示器中具有潜在应用(Miyajima et al., 1995)。
5. 电致变色材料
- 使用苯胺,包括三氟甲基衍生物,开发了新型给体-受体系统用于电致变色应用。这些材料表现出优异的光学对比度和快速切换速度,适用于近红外电致变色器件(Li et al., 2017)。
6. 偶氮苯衍生物的薄膜形成
- 三氟甲基苯胺用于合成偶氮苯衍生物,这些化合物因其单分子薄膜形成性能而受到研究。这些化合物在表面科学和材料工程中有应用(Yoshino et al., 1992)。
安全和危害
属性
IUPAC Name |
4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXCOCFFQULHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

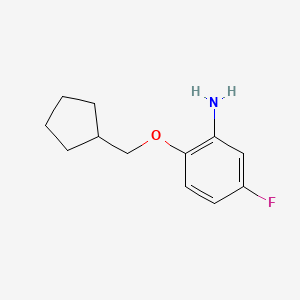
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)

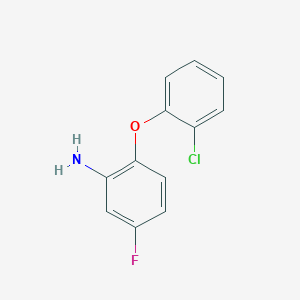

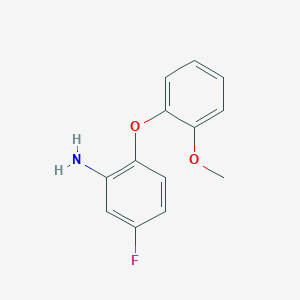


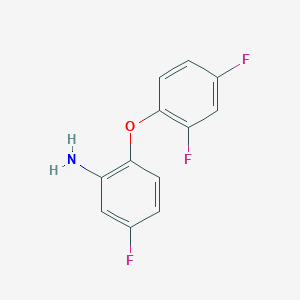
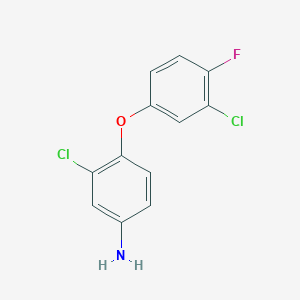
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)
